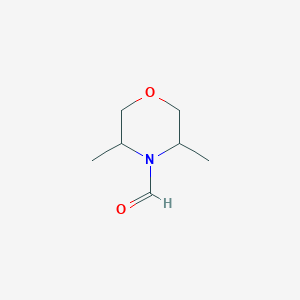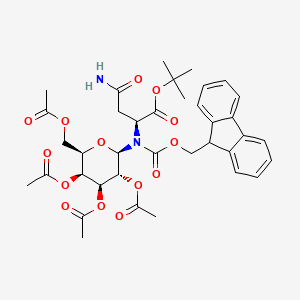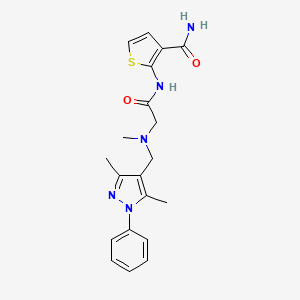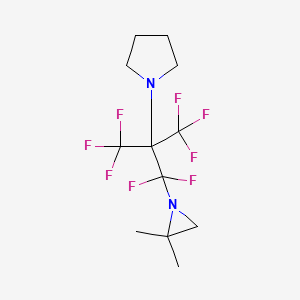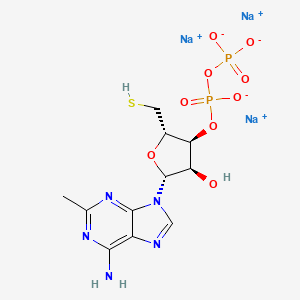
(2S,3R,5S)-5-(6-Acetamido-5-nitro-2-(4-nitrophenethoxy)pyridin-3-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,3R,5S)-5-(6-Acetamido-5-nitro-2-(4-nitrophenethoxy)pyridin-3-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic molecule with potential applications in various scientific fields. This compound features a tetrahydrofuran ring, a pyridine derivative, and a phosphoramidite group, making it a versatile candidate for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the pyridine derivative, and the attachment of the phosphoramidite group. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for widespread research and application.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The acetamido group can be hydrolyzed to form the corresponding amine.
Substitution: The phenethoxy group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups to the phenethoxy moiety.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It may have potential as a drug candidate or as a tool for drug delivery systems.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and pyridine derivative are likely to play key roles in these interactions, influencing the compound’s binding affinity and specificity. The phosphoramidite group may also contribute to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R,5S)-5-(6-Acetamido-5-nitro-2-(4-nitrophenethoxy)pyridin-3-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite: This compound is unique due to its specific combination of functional groups and stereochemistry.
Other phosphoramidite compounds: These compounds share the phosphoramidite group but differ in their other functional groups and overall structure.
Pyridine derivatives: These compounds share the pyridine ring but differ in their substituents and overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific properties and potential applications that are not found in other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C50H57N6O12P |
|---|---|
Peso molecular |
965.0 g/mol |
Nombre IUPAC |
N-[5-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C50H57N6O12P/c1-33(2)54(34(3)4)69(66-28-11-27-51)68-46-31-45(43-30-44(56(60)61)48(52-35(5)57)53-49(43)64-29-26-36-14-20-40(21-15-36)55(58)59)67-47(46)32-65-50(37-12-9-8-10-13-37,38-16-22-41(62-6)23-17-38)39-18-24-42(63-7)25-19-39/h8-10,12-25,30,33-34,45-47H,11,26,28-29,31-32H2,1-7H3,(H,52,53,57)/t45-,46+,47-,69?/m0/s1 |
Clave InChI |
CLUWGDYLSSHMPC-TXSUUFRISA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1C[C@H](O[C@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC(=C(N=C5OCCC6=CC=C(C=C6)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC(=C(N=C5OCCC6=CC=C(C=C6)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


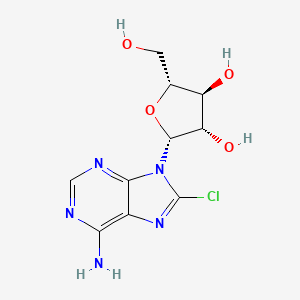

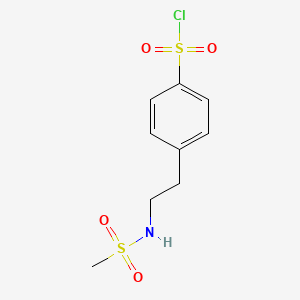
![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B12841869.png)
![3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12841882.png)
![4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)
